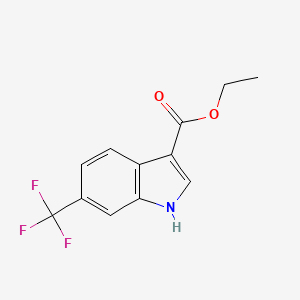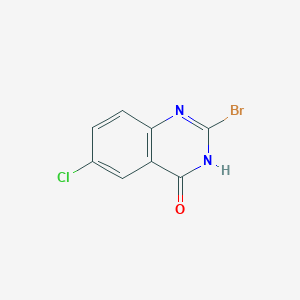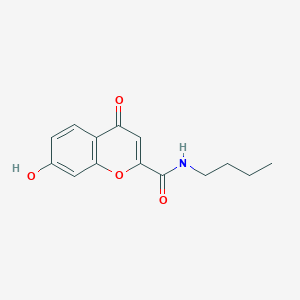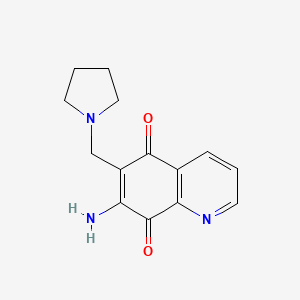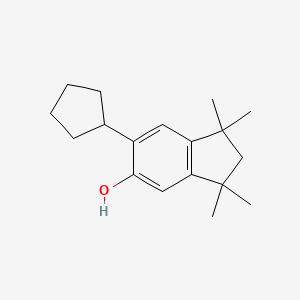![molecular formula C12H11N5O2 B11858246 5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858246.png)
5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(3-méthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one est un composé hétérocyclique qui présente une structure de noyau pyrazolo[3,4-d]pyrimidine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-Amino-1-(3-méthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 3-méthoxybenzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante, qui est ensuite cyclisée avec un réactif approprié tel que la formamide pour donner le dérivé pyrazolo[3,4-d]pyrimidine souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
5-Amino-1-(3-méthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le composé peut être réduit pour former les amines correspondantes.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) ou les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés nitro.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du réactif utilisé.
Applications de la recherche scientifique
5-Amino-1-(3-méthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquêté pour son potentiel en tant que molécule biologiquement active avec des propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec diverses cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques, telles que les polymères conducteurs et les semi-conducteurs organiques.
Mécanisme d'action
Le mécanisme d'action de 5-Amino-1-(3-méthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines kinases impliquées dans les voies de signalisation cellulaire, exerçant ainsi des effets anticancéreux.
Applications De Recherche Scientifique
5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Amino-3-(4-méthoxyphényl)-1H-pyrazole : Structure similaire mais sans le cycle pyrimidine.
7H-pyrrolo[2,3-d]pyrimidin-4-amine : Structure de base similaire mais différents substituants.
Unicité
5-Amino-1-(3-méthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one est unique en raison de son modèle de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un noyau pyrazolo[3,4-d]pyrimidine avec un groupe amino et méthoxyphényle en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C12H11N5O2 |
|---|---|
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
5-amino-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H11N5O2/c1-19-9-4-2-3-8(5-9)17-11-10(6-15-17)12(18)16(13)7-14-11/h2-7H,13H2,1H3 |
Clé InChI |
CTBLZKRNHUNWTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)
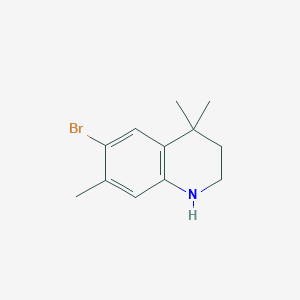
![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)
